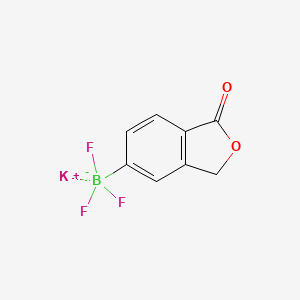

Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide

Description

Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide (CAS: A942945; molecular formula: C₈H₅BF₃KO₂; molecular weight: 240.0286 g/mol) is a potassium trifluoroborate salt featuring a benzofuran-derived substituent . Its purity is typically 95%, and it is stored under standard laboratory conditions to ensure stability .

Properties

IUPAC Name |

potassium;trifluoro-(1-oxo-3H-2-benzofuran-5-yl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3O2.K/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(7)13;/h1-3H,4H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYJADGONCLCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C(=O)OC2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide typically involves the reaction of a benzofuran derivative with a trifluoroborate salt under controlled conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent to transform organoboronic acids into the desired trifluoroborate compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Coupling Reactions: This compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts and base (e.g., potassium carbonate) are typically used in the presence of a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Nucleophilic Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

Industry: The compound is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The benzofuran ring can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Potassium trifluoroborate salts vary primarily in their organic substituents, which dictate their reactivity and applications. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Aromatic vs. This difference may influence solubility, thermal stability, and catalytic activity.

- Purity and Stability: The target compound’s 95% purity suggests minor impurities that may affect reproducibility in synthetic applications, whereas potassium trifluoro(5-oxohexyl)boranuide is reported at 100% purity but lacks stability or reactivity data .

- Reactivity : Methyl-substituted potassium trifluoroborates (e.g., CH₃BF₃K) are well-documented in cross-coupling reactions due to their straightforward alkyl chains. In contrast, the benzofuran-substituted derivative may exhibit unique reactivity in aryl-aryl bond formations, though experimental evidence is absent in the provided sources.

Biological Activity

Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula: . It features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties. The trifluoroborate group enhances its reactivity and potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, benzofuran derivatives have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Anti-inflammatory Effects

Benzofuran compounds have demonstrated notable anti-inflammatory effects. A study on related benzofuran derivatives revealed their ability to inhibit pro-inflammatory cytokines and modulate pathways like TLR4/NF-κB, which are pivotal in inflammatory responses . This suggests that this compound may also exert similar effects, making it a candidate for treating inflammatory conditions.

Neuroprotective Activity

The neuroprotective properties of benzofurans have been documented extensively. For example, certain analogues have been shown to protect against neuronal injury in animal models of stroke and trauma . The mechanisms involve the inhibition of lipid peroxidation and scavenging of superoxide radicals, which are critical in mitigating neuronal damage.

Antitumor Potential

Emerging evidence suggests that benzofuran derivatives possess antitumor activity. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . The structural characteristics of this compound may contribute to similar antitumor effects.

Study 1: Neuroprotection in Mice

A study investigating the neuroprotective effects of benzofuran derivatives found that specific compounds significantly reduced brain injury in mice subjected to traumatic brain injury models. The criteria for effectiveness included reduced lipid peroxidation levels and improved behavioral outcomes post-injury .

Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on the anti-inflammatory properties of benzofurans derived from Psoralea corylifolia L., researchers identified that these compounds activated the TLR4/NF-κB signaling pathway, leading to decreased levels of pro-inflammatory markers. This mechanism was validated through Western blot analysis, underscoring the therapeutic potential of benzofurans in managing inflammatory diseases .

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Reduced lipid peroxidation; improved outcomes post-injury |

| Study 2 | Anti-inflammatory | Activation of TLR4/NF-κB pathway; decreased pro-inflammatory markers |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide, and how does its benzofuran moiety influence reactivity?

- Methodological Answer : The synthesis typically involves the reaction of a benzofuran derivative with trifluoroborane precursors under anhydrous conditions. For example, analogous potassium trifluoroborate compounds (e.g., potassium trifluoro(5-methylfuran-2-yl)borate) are synthesized via nucleophilic substitution or transmetalation reactions using boron trifluoride complexes . The 1-oxo-1,3-dihydro-2-benzofuran substituent introduces steric and electronic effects, requiring optimized stoichiometry and low-temperature conditions to prevent decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (<sup>1</sup>H, <sup>11</sup>B, <sup>19</sup>F) and X-ray crystallography. For example, potassium trifluoroborate derivatives with aromatic substituents (e.g., indole or pyran systems) are validated using <sup>11</sup>B NMR to confirm boron coordination and <sup>19</sup>F NMR to assess trifluoroborate stability . Single-crystal X-ray diffraction (employing SHELX software ) is critical for resolving the benzofuran-boron bonding geometry.

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store under inert gas (argon/nitrogen) in a desiccator at –20°C. Analogous potassium trifluoroborates (e.g., potassium (2Z)-2-buten-2-yltrifluoroborate) degrade upon prolonged exposure to moisture or light, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How does the electronic nature of the benzofuran moiety impact cross-coupling reactions involving this potassium trifluoroborate?

- Methodological Answer : The electron-withdrawing 1-oxo group enhances the electrophilicity of the boron center, facilitating Suzuki-Miyaura couplings. For example, potassium trifluoro(indolyl)borates exhibit higher reactivity in palladium-catalyzed arylations compared to alkyl-substituted analogs . Optimize reaction conditions (e.g., Pd(OAc)2, SPhos ligand) to mitigate competing protodeboronation .

Q. What computational methods are suitable for modeling the boron-aromatic interaction in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the boron-benzofuran bond geometry and electron density distribution. Studies on similar systems (e.g., potassium trifluoro(cyclohexyl)borate) reveal hyperconjugative stabilization between boron and the aromatic π-system . Use Gaussian or ORCA software for energy minimization and Mulliken charge analysis.

Q. How can conflicting crystallographic data on boron-aryl bond lengths be resolved?

- Methodological Answer : Discrepancies arise from differences in crystallization solvents or counterion effects. Refine X-ray data using SHELXL with anisotropic displacement parameters. Compare with structurally characterized analogs (e.g., potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate, bond length: 1.54–1.58 Å ) to validate experimental observations.

Q. What strategies mitigate decomposition during catalytic applications?

- Methodological Answer : Stabilize the compound via ligand design (e.g., bulky phosphines) or ionic liquid matrices. For instance, potassium trifluoroborates in tetrahydrofuran-boron trifluoride complexes exhibit enhanced thermal stability . Monitor reaction progress in situ via <sup>19</sup>F NMR to detect intermediates like BF3 adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.